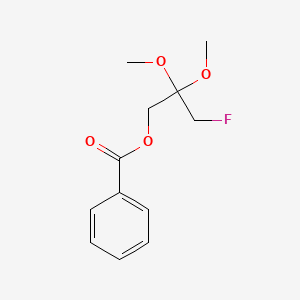

Benzoic acid, 2,2-dimethoxy-3-fluoropropyl ester

Description

Properties

CAS No. |

62522-69-4 |

|---|---|

Molecular Formula |

C12H15FO4 |

Molecular Weight |

242.24 g/mol |

IUPAC Name |

(3-fluoro-2,2-dimethoxypropyl) benzoate |

InChI |

InChI=1S/C12H15FO4/c1-15-12(8-13,16-2)9-17-11(14)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 |

InChI Key |

VWKVIUQVIQYURO-UHFFFAOYSA-N |

Canonical SMILES |

COC(COC(=O)C1=CC=CC=C1)(CF)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethoxy-3-Fluoropropyl Benzoate typically involves the esterification of 3-fluoro-2,2-dimethoxypropanol with benzoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of 2,2-Dimethoxy-3-Fluoropropyl Benzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethoxy-3-Fluoropropyl Benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Benzoic acid derivatives or ketones.

Reduction: Alcohols.

Substitution: Various substituted benzoate esters depending on the nucleophile used.

Scientific Research Applications

2,2-Dimethoxy-3-Fluoropropyl Benzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2-Dimethoxy-3-Fluoropropyl Benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and specificity towards its targets. The methoxy groups may also play a role in modulating the compound’s reactivity and stability.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural analogs and their properties based on available evidence:

Key Observations:

Fluorine vs. Methoxy Substituents: Fluorine’s electronegativity (present in 2-fluorobenzoic acid esters) enhances metabolic stability and lipophilicity compared to methoxy groups, which improve solubility via hydrogen bonding . The target compound’s 3-fluoropropyl chain may confer greater resistance to enzymatic hydrolysis than non-fluorinated esters like the 2,2-dimethyl-3-oxopropyl ester in .

In contrast, the dimethoxy groups in the target compound may increase polarity and water solubility.

Schiff Base Derivatives :

- The Schiff base in adds a reactive imine group, enabling conjugation or pH-dependent behavior, which is absent in simple esters like the target compound.

Physicochemical Properties

- Molecular Weight Trends: Fluorinated esters (e.g., 2-fluorobenzoic acid derivatives) exhibit higher molecular weights (524.95–599.71) compared to non-fluorinated analogs like the Schiff base ester (311.37) . This suggests the target compound’s molecular weight may fall within 300–600 Da, depending on substituent contributions.

Solubility and Stability : Methoxy groups (e.g., in and ) enhance solubility in polar solvents, while fluorine atoms (as in ) reduce metabolic degradation. The target compound’s dimethoxy groups may balance solubility and stability.

Biological Activity

Introduction

Benzoic acid, 2,2-dimethoxy-3-fluoropropyl ester (CAS Number: 62522-69-4) is an organic compound characterized by its unique structure, which includes a fluorine atom and two methoxy groups attached to a propyl chain. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research due to its potential biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C12H15FO4 |

| Molecular Weight | 242.24 g/mol |

| IUPAC Name | (3-fluoro-2,2-dimethoxypropyl) benzoate |

| InChI Key | VWKVIUQVIQYURO-UHFFFAOYSA-N |

| SMILES | COC(COC(=O)C1=CC=CC=C1)(CF)OC |

Synthesis

The synthesis of 2,2-dimethoxy-3-fluoropropyl benzoate typically involves the esterification of 3-fluoro-2,2-dimethoxypropanol with benzoic acid, often using acid catalysts like sulfuric acid or p-toluenesulfonic acid under reflux conditions in organic solvents such as toluene or dichloromethane.

The biological activity of benzoic acid esters like 2,2-dimethoxy-3-fluoropropyl ester is primarily attributed to their interactions with specific biological targets. The presence of the fluorine atom enhances the compound's binding affinity to enzymes and receptors, while the methoxy groups may influence its reactivity and stability.

Biological Studies and Findings

- Enzyme Interaction : Research indicates that benzoic acid derivatives can promote the activity of key protein degradation systems such as the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP). For example, studies show that certain benzoic acid derivatives significantly activate cathepsins B and L, which are crucial for protein degradation .

- Antioxidant Activity : Compounds similar to benzoic acid derivatives have demonstrated antioxidant properties. They can scavenge free radicals and inhibit oxidative stress in cellular models, suggesting potential applications in aging-related diseases .

- Antiproliferative Effects : In vitro studies have reported that some benzoic acid derivatives exhibit antiproliferative effects against various cancer cell lines, indicating their potential as anticancer agents. The structural modifications in these compounds can enhance their efficacy against specific cancer types .

- Binding Affinity Studies : A comparative study on benzoic acid derivatives revealed that modifications such as halogen substitutions can significantly affect binding affinities at dopamine receptors (D2 and D3). The presence of fluorine in 2,2-dimethoxy-3-fluoropropyl ester may enhance its selectivity and potency as a D3 receptor antagonist .

Study on Protein Degradation Pathways

A study published in PMC highlighted that certain benzoic acid derivatives isolated from Bjerkandera adusta significantly activate proteolytic pathways in human fibroblasts. The findings suggest that these compounds could serve as novel modulators for enhancing protein homeostasis in aging cells .

Antiproliferative Activity

Research conducted on various benzoic acid derivatives demonstrated that compounds with specific functional groups exhibited significant cytotoxicity against cancer cell lines. For instance, one derivative showed an IC50 value of approximately 14 nM against a specific cancer cell line, indicating strong antiproliferative activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.